5-Docosylbenzene-1,3-diol
Description
5-Docosylbenzene-1,3-diol is a resorcinol derivative with a 22-carbon alkyl chain (docosyl group) substituted at the 5-position of the benzene ring. Its structure comprises hydroxyl groups at positions 1 and 3, making it a dihydroxy aromatic compound. These compounds are characterized by their variable alkyl chain lengths, which influence solubility, reactivity, and industrial applications such as surfactants, lipid bilayers, or intermediates in organic synthesis .
Properties
CAS No. |
64645-62-1 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
5-docosylbenzene-1,3-diol |
InChI |
InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(30)24-26/h23-25,29-30H,2-22H2,1H3 |
InChI Key |
RIFUPWAWKWOOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Docosylbenzene-1,3-diol typically involves the alkylation of resorcinol with a docosyl halide under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually performed in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Docosylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Docosylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Docosylbenzene-1,3-diol involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This dual mechanism contributes to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Alkyl resorcinols share the benzene-1,3-diol core but differ in substituent groups. Key examples include:
Physicochemical Properties
- Solubility: Longer alkyl chains (e.g., C15, C22) enhance hydrophobicity, reducing water solubility. For instance, 5-pentadecyl derivatives are lipophilic, favoring non-polar solvents .
- Thermal Stability: Higher molecular weight correlates with increased melting points. 4-Hexylbenzene-1,3-diol (C6) has a molecular weight of 194.27 g/mol, while docosyl derivatives (C22) would exceed 400 g/mol, suggesting elevated thermal resistance .
- Spectroscopic Identification: Alkyl resorcinols exhibit distinct HRMS fragmentation patterns. For example, olivetol derivatives show characteristic ion clusters at m/z 180–320, depending on chain length .
Research Findings and Key Observations
- Biosynthetic Pathways: Fungal Type III PKS enzymes catalyze polyketide elongation and cyclization to produce alkyl resorcinols. Chain length is controlled by iterative ketosynthase activity .
- Safety Profiles: Shorter chains (e.g., C6) pose higher acute toxicity risks, requiring stringent handling protocols .
- Market Trends: 5-Pentadecylbenzene-1,3-diol has significant demand in Asia and North America, driven by pharmaceutical and agrochemical sectors .
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